molecular formula C21H19F2N3O3S B12164691 {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B12164691
M. Wt: 431.5 g/mol
InChI Key: SPZWOWCHZOAABI-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone is a piperazine-based sulfonyl compound featuring a fluorinated aromatic system and a pyrrole substituent. Its structure comprises a central methanone group bridging a 4-fluorophenylsulfonylpiperazine moiety and a 5-fluoro-2-(1H-pyrrol-1-yl)phenyl ring.

Properties

Molecular Formula

C21H19F2N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoro-2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C21H19F2N3O3S/c22-16-3-6-18(7-4-16)30(28,29)26-13-11-25(12-14-26)21(27)19-15-17(23)5-8-20(19)24-9-1-2-10-24/h1-10,15H,11-14H2

InChI Key

SPZWOWCHZOAABI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)F)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Coupling with Fluoropyrrole: The next step involves the coupling of the piperazine derivative with 5-fluoro-2-(1H-pyrrol-1-yl)benzaldehyde. This step often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling, under inert conditions.

    Final Methanone Formation: The final step involves the formation of the methanone group, typically through a condensation reaction with a suitable reagent like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactivity of the Piperazine-Sulfonyl Moiety

The 4-fluorophenylsulfonyl-piperazine group is central to the compound’s reactivity:

Reaction Type Conditions/Reagents Outcome Source
Nucleophilic Substitution Basic conditions (e.g., K₂CO₃, DMF)Alkylation or acylation at piperazine nitrogen atoms via SN2 mechanisms.
Sulfonamide Hydrolysis Strong acids (HCl, H₂SO₄) or basesCleavage of the sulfonamide bond to yield sulfonic acid and piperazine.
Coupling Reactions HBTU, DIPEA, acyl chloridesFormation of amide bonds via activation of carboxylic acids.

For example, studies on structurally similar 4-fluorobenzylpiperazine derivatives demonstrated efficient coupling with acyl chlorides under microwave conditions to form methanone derivatives .

Fluorophenyl Group Reactivity

The 4-fluorophenyl ring exhibits characteristic electrophilic aromatic substitution (EAS) behavior:

Reaction Position Selectivity Catalysts/Reagents Notes Source
Nitration Meta to sulfonyl groupHNO₃, H₂SO₄Enhanced deactivation by sulfonyl group.
Halogenation Para to fluorineCl₂, FeCl₃Limited by electron-withdrawing effects.

The fluorine atom’s strong electron-withdrawing nature directs substituents to meta positions relative to itself .

Pyrrole Ring Reactivity

The 1H-pyrrol-1-yl group undergoes electrophilic substitution at the α-position:

Reaction Reagents Product Kinetics Source
Nitration Acetyl nitrate, Ac₂O3-Nitro-pyrrole derivativeFaster than benzene analogs.
Sulfonation SO₃, H₂SO₄Pyrrole-3-sulfonic acidRequires mild conditions.

Pyrrole’s electron-rich nature makes it susceptible to oxidation, necessitating inert atmospheres during reactions .

Methanone Group Reactivity

The ketone functionality participates in typical carbonyl reactions:

Reaction Reagents Product Yield Source
Reduction NaBH₄, MeOHSecondary alcohol~75%
Grignard Addition RMgX (R = alkyl/aryl)Tertiary alcohol60–80%
Enolate Formation LDA, THFStabilized enolate for alkylation>90%

Scientific Research Applications

Pharmacological Applications

  • Tyrosinase Inhibition :
    • Recent studies have highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme involved in melanin production. For instance, compounds structurally related to {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone have demonstrated significant inhibitory effects on tyrosinase from Agaricus bisporus with IC50 values indicating competitive inhibition . This suggests potential applications in treating hyperpigmentation disorders.
  • Neuroprotective Effects :
    • Compounds containing piperazine and sulfonamide functionalities have been investigated for neuroprotective properties. Research indicates that derivatives can modulate neuroinflammation and promote neuroprotection, making them candidates for treating neurodegenerative diseases .
  • Anti-Cancer Activity :
    • The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies suggest that similar piperazine derivatives can induce apoptosis in cancer cells, providing a basis for further exploration of this compound in oncology .

Case Studies and Research Findings

StudyFindings
Tyrosinase InhibitionA derivative demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) without cytotoxic effects .
Neuroprotective EffectsPiperazine derivatives exhibited modulation of neuroinflammatory pathways, showing promise as therapeutic agents in neurodegenerative conditions .
Anti-Cancer PotentialResearch on structurally similar compounds indicated significant anti-cancer activity through apoptosis induction in various cancer cell lines .

Mechanism of Action

The mechanism by which {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperazine moiety allow for strong binding to these targets, modulating their activity and leading to therapeutic effects. Pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name/ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectroscopic Data (NMR, HRMS) Source Evidence
Target Compound 4-Fluorophenylsulfonyl, 5-fluoro-2-(1H-pyrrol-1-yl)phenyl ~433.44* Not reported Not reported Not reported -
T-08 () 1,1-Dioxido-cyclopenta[b]thiophen-2-yl, 4-fluorophenylsulfonyl 427.08 Not reported 67 $^1$H NMR (δ 7.76–2.44), HRMS: 427.0793 [M+H]+ [5]
7f () 4-(Trifluoromethyl)phenylsulfonyl, 1-phenyltetrazol-5-ylthio Not reported 165–167 Not reported $^1$H NMR, MS data provided [2]
Compound 21 () Thiophen-2-yl, 4-(trifluoromethyl)phenylpiperazine Not reported Not reported Not reported Structural characterization via NMR [6]
E751-3927 () 3-Methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)pyrazol-4-yl, 4-(pyridin-2-yl)piperazine 426.52 Not reported Not reported Not reported [13]
6i () Bis(4-fluorophenyl)methyl, 4-sulfamoylaminophenylsulfonyl Not reported 230 Not reported $^1$H, $^{13}$C, $^{19}$F NMR, MS [1]

*Calculated based on molecular formula $C{21}H{18}F2N3O_3S$.

Key Observations:

Sulfonylpiperazine Modifications: The target compound’s 4-fluorophenylsulfonyl group is shared with T-08 (), which substitutes the aryl methanone with a sulfone-containing cyclopenta[b]thiophene. This structural difference likely impacts solubility and electronic properties, as sulfone groups enhance polarity . Compound 6i () features a bulkier bis(4-fluorophenyl)methyl group on piperazine, resulting in a higher melting point (230°C) compared to smaller substituents, suggesting increased crystalline stability .

Aryl Methanone Variations: The 5-fluoro-2-(1H-pyrrol-1-yl)phenyl group in the target compound is structurally distinct from tetrazole-thioether systems in 7f () or thiophene rings in Compound 21 (). Pyrrole’s electron-rich nature may enhance π-π stacking interactions compared to electron-deficient tetrazoles or thiophenes . E751-3927 () shares the pyrrole substituent but incorporates a pyridinylpiperazine, highlighting the role of nitrogen-rich heterocycles in modulating bioavailability .

Synthesis and Yield :

  • T-08 () was synthesized with a 67% yield using column chromatography, comparable to yields for analogs in (e.g., 6i). However, substituent steric effects (e.g., trifluoromethyl in 7f) may reduce yields due to challenging purification .

Spectroscopic and Analytical Comparisons

  • NMR Data : The target compound’s absence of reported NMR data contrasts with T-08’s well-characterized $^1$H and $^{13}$C NMR spectra (). For instance, T-08’s aromatic protons resonate at δ 7.76–6.83, while sulfonylpiperazine protons appear at δ 3.79–2.44, consistent with piperazine conformational flexibility .
  • HRMS Validation : T-08’s HRMS ([M+H]+ 427.0793) confirms its molecular formula, a critical step for structural validation shared with compounds in and .

Functional Implications of Substituents

  • Fluorine Effects : The 4-fluorophenyl group in the target compound and T-08 enhances metabolic stability and membrane permeability via reduced CYP450-mediated oxidation, a common strategy in drug design .
  • Heterocyclic Influence : The pyrrole ring in the target compound and E751-3927 may improve binding to hydrophobic pockets in biological targets, whereas tetrazole-thioether systems in 7f () could introduce hydrogen-bonding or metal-chelating capabilities .

Research Findings and Trends

Antiproliferative Potential: Compounds with sulfonylpiperazine moieties (e.g., ) often exhibit antiproliferative activity, suggesting the target compound may share this trait. For example, T-08’s cyclopenta[b]thiophene sulfone group is analogous to kinase inhibitors targeting ATP-binding pockets .

Synthetic Accessibility : Piperazine-based compounds are synthetically tractable via nucleophilic substitution or coupling reactions, as seen in , and 13. However, steric hindrance from substituents like trifluoromethyl (7f) or tetrazole (7e) may necessitate optimized conditions .

Contradictions and Gaps : While reports high melting points for bis(4-fluorophenyl) derivatives (e.g., 6i at 230°C), compounds with smaller substituents (e.g., 7h at 123–125°C) show lower thermal stability, underscoring the role of molecular symmetry in crystallization .

Biological Activity

The compound {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone, identified by its CAS number 1144489-93-9, is a piperazine derivative known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F2N6O3S, with a molecular weight of 434.4198 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and fluorinated phenyl moieties, which are known to enhance lipophilicity and metabolic stability, making such compounds suitable for pharmaceutical development .

Biological Activity Overview

The biological activity of piperazine derivatives, including the target compound, has been extensively studied. Key areas of activity include:

  • Antimicrobial Activity : Numerous studies have demonstrated the antibacterial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This suggests possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The presence of specific functional groups in the structure may contribute to their ability to induce apoptosis in cancer cells .

The mechanism by which {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, modulating their activity to achieve therapeutic effects.
  • Enzyme Modulation : By inhibiting specific enzymes such as AChE, the compound can alter neurotransmitter levels in the brain, which is crucial for conditions like Alzheimer's disease .
  • Antibacterial Action : The structural components may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related piperazine compounds:

StudyFindings
Hamid et al. (2020)Evaluated various piperazine derivatives for antibacterial activity; significant effects noted against Salmonella Typhi and Staphylococcus aureus .
Mirabile et al. (2021)Investigated competitive inhibition of tyrosinase by fluorinated piperazine derivatives; suggested potential for skin-related therapies .
MDPI Study (2023)Reported broad-spectrum antimicrobial activity for synthesized piperazine derivatives with MIC values indicating effective inhibition against multiple bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between a piperazine derivative and a fluorophenyl sulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonylpiperazine intermediate .
  • Step 2 : Couple the intermediate with a 5-fluoro-2-(1H-pyrrol-1-yl)benzoyl chloride via reflux in acetonitrile with K₂CO₃ as a base. Monitor progress using TLC or HPLC .
  • Step 3 : Optimize yield by adjusting solvent polarity, reaction time (typically 4–5 hours), and stoichiometry of electrophiles .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR (e.g., δ 7.32 ppm for aromatic protons in piperazine derivatives) .
  • Mass Spectrometry : Verify molecular weight (e.g., via HRMS) against theoretical values.

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • Methodology :

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Optimize data collection with high-resolution detectors and low-temperature protocols to minimize thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer or similar software .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological target engagement?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the sulfonylpiperazine or pyrrole moieties. For example, replace the 4-fluorophenyl group with chlorophenyl to assess halogen effects .
  • Step 2 : Test inhibitory activity against tyrosine kinases (e.g., via enzymatic assays using ADP-Glo™) .
  • Step 3 : Correlate activity data with computational docking results (e.g., AutoDock Vina) to identify key binding interactions .

Q. What strategies resolve contradictions in solubility data between theoretical predictions and experimental observations?

  • Methodology :

  • Solubility Profiling :
  • Experimental : Use shake-flask method with buffers at physiological pH (1.2–7.4) and HPLC quantification .
  • Computational : Compare experimental data with predictions from Abraham solvation parameters or COSMO-RS models.
  • Mitigation : Introduce solubilizing groups (e.g., hydroxyethylpiperazine) while monitoring SAR trade-offs .

Q. How can in silico modeling predict metabolic stability and potential toxicity?

  • Methodology :

  • Metabolism Prediction : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) in Schrödinger Suite to identify metabolic hotspots.
  • Toxicity Screening : Apply Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive sulfonyl groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across different assay systems?

  • Methodology :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
  • Validate results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability.

Q. What are the best practices for reconciling crystallographic data with computational conformational analysis?

  • Methodology :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to compare crystal structure conformers with solution-state ensembles.
  • Electron Density Maps : Use Phenix or Coot to refine occupancies and resolve disordered regions in the crystal lattice .

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